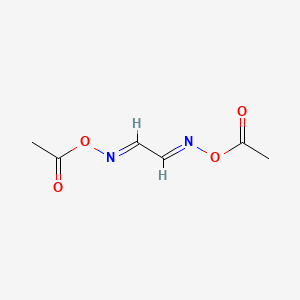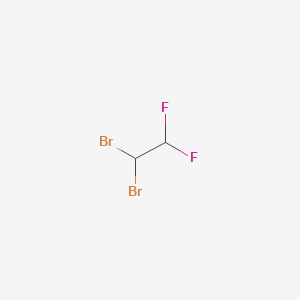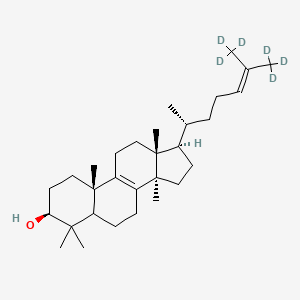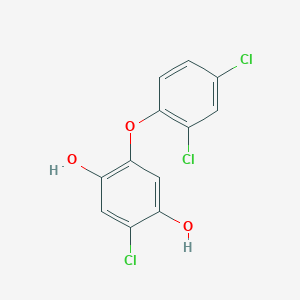
2-Chloro-5-(2,4-dichlorophenoxy)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triclosan has been incorporated into various personal care products such as soaps, toothpastes, and disinfectants since the 1960s . 4-Hydroxy Triclosan is known for its antimicrobial properties and is a subject of interest due to its environmental persistence and potential health impacts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Triclosan typically involves the chlorination of 2-hydroxy diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as ferric chloride. The process requires careful control of temperature and pH to ensure selective chlorination at the desired positions on the aromatic ring .
Industrial Production Methods: Industrial production of 4-Hydroxy Triclosan follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy Triclosan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Triclosan has diverse applications in scientific research:
Chemistry: Used as a model compound to study halogenated phenols and their reactivity.
Biology: Investigated for its effects on microbial communities and potential as an antimicrobial agent.
Medicine: Explored for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the development of antimicrobial materials and products.
Wirkmechanismus
The antimicrobial action of 4-Hydroxy Triclosan involves the inhibition of fatty acid synthesis in bacteria. It binds to the enoyl-acyl carrier protein reductase enzyme (ENR), preventing the synthesis of essential fatty acids required for bacterial cell membrane formation. This leads to the disruption of bacterial cell membranes and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Triclosan: The parent compound, widely used in personal care products.
Methyl Triclosan: A methylated derivative with similar antimicrobial properties.
Chlorinated Phenols: A group of compounds with varying degrees of chlorination and antimicrobial activity.
Uniqueness: 4-Hydroxy Triclosan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its environmental persistence and potential health impacts make it a compound of significant interest in environmental and health research .
Eigenschaften
Molekularformel |
C12H7Cl3O3 |
|---|---|
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
2-chloro-5-(2,4-dichlorophenoxy)benzene-1,4-diol |
InChI |
InChI=1S/C12H7Cl3O3/c13-6-1-2-11(8(15)3-6)18-12-5-9(16)7(14)4-10(12)17/h1-5,16-17H |
InChI-Schlüssel |
RLUNGJHVZZJUPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


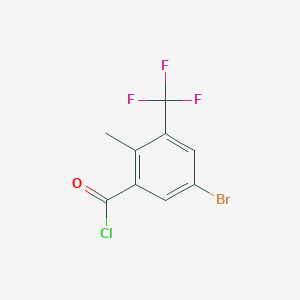
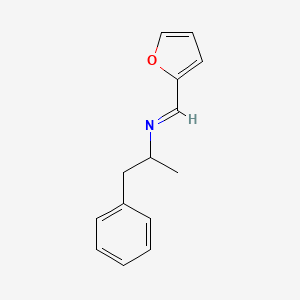

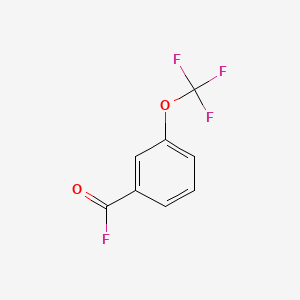
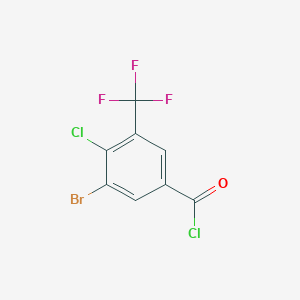
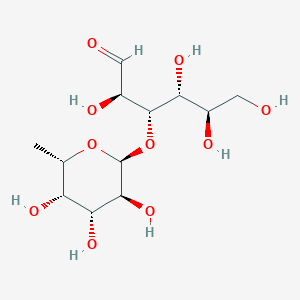
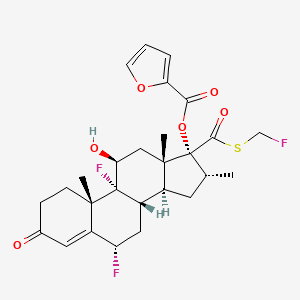
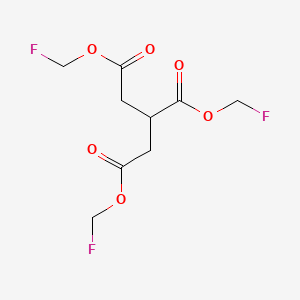
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
